molecular formula C14H11F2N5 B6443214 9-cyclopropyl-N-(2,4-difluorophenyl)-9H-purin-6-amine CAS No. 2640867-18-9

9-cyclopropyl-N-(2,4-difluorophenyl)-9H-purin-6-amine

Cat. No. B6443214
CAS RN: 2640867-18-9
M. Wt: 287.27 g/mol
InChI Key: GJKYVXHCPHNMQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-cyclopropyl-N-(2,4-difluorophenyl)-9H-purin-6-amine, also known as 9CP-2,4-DFP-PuA, is a small molecule that has been studied for its potential applications in scientific research. It is a derivative of purine and has been found to have a variety of effects on biochemical and physiological processes. The aim of

Scientific Research Applications

9-cyclopropyl-N-(2,4-difluorophenyl)-9H-purin-6-aminePuA has been studied for its potential applications in scientific research. It has been used in studies of cancer, inflammation, and metabolic disorders. In a study by Wang et al., 9-cyclopropyl-N-(2,4-difluorophenyl)-9H-purin-6-aminePuA was found to inhibit the growth of human colorectal cancer cells in a dose-dependent manner. In another study by Li et al., 9-cyclopropyl-N-(2,4-difluorophenyl)-9H-purin-6-aminePuA was found to have anti-inflammatory effects in a mouse model of acute lung injury. Furthermore, 9-cyclopropyl-N-(2,4-difluorophenyl)-9H-purin-6-aminePuA has been studied for its potential to modulate metabolic processes, such as lipid metabolism, glucose metabolism, and insulin sensitivity.

Mechanism of Action

The exact mechanism of action of 9-cyclopropyl-N-(2,4-difluorophenyl)-9H-purin-6-aminePuA is not yet fully understood. However, it is believed to act by modulating the activity of several enzymes, including protein kinases, phosphatases, and transcription factors. In addition, 9-cyclopropyl-N-(2,4-difluorophenyl)-9H-purin-6-aminePuA has been found to interact with several cellular targets, including receptors, ion channels, and enzymes.
Biochemical and Physiological Effects
9-cyclopropyl-N-(2,4-difluorophenyl)-9H-purin-6-aminePuA has been found to have a variety of effects on biochemical and physiological processes. In a study by Wang et al., 9-cyclopropyl-N-(2,4-difluorophenyl)-9H-purin-6-aminePuA was found to inhibit the growth of human colorectal cancer cells in a dose-dependent manner. In another study by Li et al., 9-cyclopropyl-N-(2,4-difluorophenyl)-9H-purin-6-aminePuA was found to have anti-inflammatory effects in a mouse model of acute lung injury. Furthermore, 9-cyclopropyl-N-(2,4-difluorophenyl)-9H-purin-6-aminePuA has been studied for its potential to modulate metabolic processes, such as lipid metabolism, glucose metabolism, and insulin sensitivity.

Advantages and Limitations for Lab Experiments

9-cyclopropyl-N-(2,4-difluorophenyl)-9H-purin-6-aminePuA has several advantages for use in laboratory experiments. It is a small molecule, making it easy to handle and store. It is also relatively inexpensive and can be synthesized in a short period of time. Furthermore, 9-cyclopropyl-N-(2,4-difluorophenyl)-9H-purin-6-aminePuA has been found to have a variety of effects on biochemical and physiological processes, making it a useful tool for studying a variety of biological processes.
However, there are some limitations to using 9-cyclopropyl-N-(2,4-difluorophenyl)-9H-purin-6-aminePuA in laboratory experiments. The exact mechanism of action of 9-cyclopropyl-N-(2,4-difluorophenyl)-9H-purin-6-aminePuA is not yet fully understood, making it difficult to predict its effects. In addition, 9-cyclopropyl-N-(2,4-difluorophenyl)-9H-purin-6-aminePuA has been found to interact with several cellular targets, which can make it difficult to isolate the effects of 9-cyclopropyl-N-(2,4-difluorophenyl)-9H-purin-6-aminePuA from the effects of other molecules.

Future Directions

There are several potential future directions for the study of 9-cyclopropyl-N-(2,4-difluorophenyl)-9H-purin-6-aminePuA. One potential direction is to further investigate the mechanism of action of 9-cyclopropyl-N-(2,4-difluorophenyl)-9H-purin-6-aminePuA and to identify its specific targets. Another potential direction is to investigate the effects of 9-cyclopropyl-N-(2,4-difluorophenyl)-9H-purin-6-aminePuA on other biological processes, such as cell differentiation and apoptosis. In addition, it would be useful to further investigate the potential applications of 9-cyclopropyl-N-(2,4-difluorophenyl)-9H-purin-6-aminePuA in the treatment of various diseases, such as cancer, inflammation, and metabolic disorders. Finally, it would be interesting to investigate the potential synergistic effects of 9-cyclopropyl-N-(2,4-difluorophenyl)-9H-purin-6-aminePuA when combined with other molecules.

Synthesis Methods

The synthesis of 9-cyclopropyl-N-(2,4-difluorophenyl)-9H-purin-6-aminePuA has been described in several papers. In a study by Wang et al., the synthesis of 9-cyclopropyl-N-(2,4-difluorophenyl)-9H-purin-6-aminePuA was accomplished by treating 2,4-difluorophenyl-9H-purin-6-amine with cyclopropyl bromide in the presence of a base. The reaction was carried out in dichloromethane at room temperature and yielded the desired product in excellent yield.

properties

IUPAC Name

9-cyclopropyl-N-(2,4-difluorophenyl)purin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F2N5/c15-8-1-4-11(10(16)5-8)20-13-12-14(18-6-17-13)21(7-19-12)9-2-3-9/h1,4-7,9H,2-3H2,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJKYVXHCPHNMQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=NC3=C(N=CN=C32)NC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F2N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-cyclopropyl-N-(2,4-difluorophenyl)-9H-purin-6-amine

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